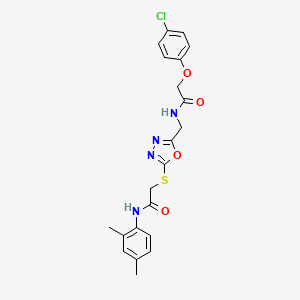
2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound 2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The synthesis pathway includes esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. The spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was confirmed by X-ray analysis, NMR, and IR spectroscopy. Computer modeling was used to understand the conformational behavior of the compound, which is influenced by the internal rotation of the thietanyl group . Similarly, the orientation of the chlorophenyl ring in relation to the thiazole ring in 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was determined to be at a specific angle, with intermolecular interactions forming chains in the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the target compound are characterized by their ability to form specific bonds and rings, such as the 1,3,4-oxadiazole ring. The reactivity of the intermediates, such as the thiol group, plays a crucial role in the final substitution reaction that leads to the formation of the desired N-substituted acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their antibacterial activity and enzyme inhibition potential. The derivatives exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with some compounds showing comparable or superior activity to standard antibiotics like ciprofloxacin. The anti-enzymatic potential was moderate, as assessed by inhibition of the α-chymotrypsin enzyme. Computational docking studies helped identify the active binding sites and provided a correlation with the bioactivity data. Additionally, the cytotoxicity data suggested that certain substitutions on the oxadiazole moiety resulted in less cytotoxic compounds .
Case Studies and Applications
The synthesized compounds, particularly the one with the highest antibacterial activity, could serve as a lead for the development of new antibacterial agents. The case of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) is a notable example, as it exhibited remarkable activity against specific bacterial strains. These findings could be relevant for the pharmaceutical industry in the search for new drugs to combat antibiotic-resistant bacteria .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Characterization
A novel synthetic route for 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential, was developed through successive conversions starting from 4-chlorobenzoic acid. This process demonstrates the versatility of 1,3,4-oxadiazole compounds in medicinal chemistry, highlighting their potential as drug leads (Iftikhar et al., 2019).
Biological Screening
Several 1,3,4-oxadiazole derivatives were synthesized and screened for their biological activity, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in treating conditions associated with enzyme dysfunction (Rehman et al., 2013).
Pharmacological Evaluation
N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their anti-bacterial potential, highlighting the structural versatility of these compounds in developing new antibacterial agents (Siddiqui et al., 2014).
Antimicrobial Agents
Chalcones-bearing 1,3,4-oxadiazole derivatives were synthesized as novel bio-active agents against multidrug-resistant bacteria and fungi, illustrating the application of 1,3,4-oxadiazole compounds in addressing antimicrobial resistance (Joshi & Parikh, 2013).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-13-3-8-17(14(2)9-13)24-19(28)12-31-21-26-25-20(30-21)10-23-18(27)11-29-16-6-4-15(22)5-7-16/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWYKUCAUGELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)

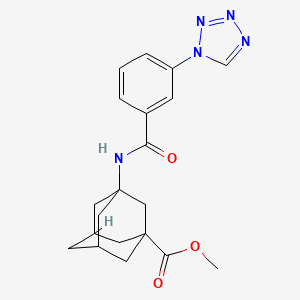
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
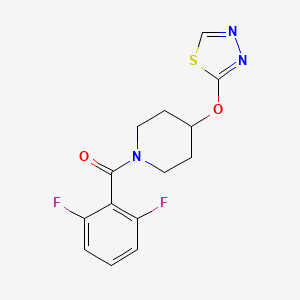
![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)
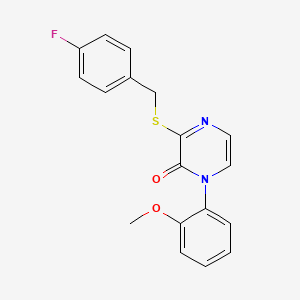
![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
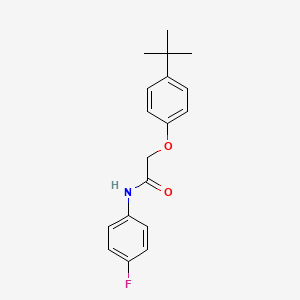
![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)